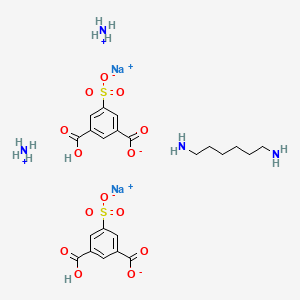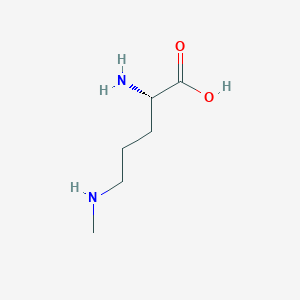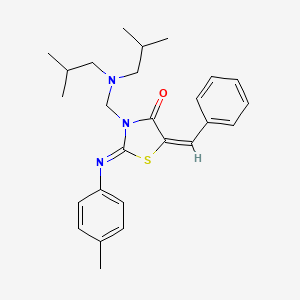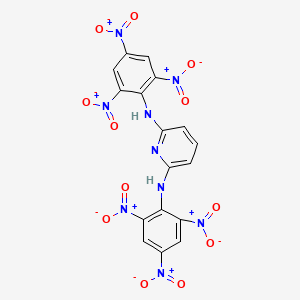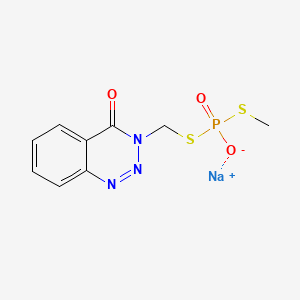
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt is a complex organophosphorus compound It is known for its unique chemical structure, which includes a phosphorodithioic acid moiety and a benzotriazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt typically involves the reaction of phosphorodithioic acid derivatives with benzotriazinone derivatives. The reaction conditions often require the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction is usually carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters, such as temperature, pressure, and pH, to optimize yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorodithioic acid moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorodithioate esters.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the formulation of lubricants and additives due to its anti-wear and anti-corrosion properties.
Mecanismo De Acción
The mechanism of action of phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt involves its interaction with molecular targets through its reactive phosphorodithioic acid moiety. This moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The benzotriazinone ring may also play a role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
Phosphorodithioic acid, S-methyl ester, S-ester with 3-(mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one, sodium salt can be compared with other similar compounds, such as:
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: This compound has a similar phosphorodithioic acid moiety but differs in its ester and alkyl groups.
Phosphorodithioic acid, O,O,S-trimethyl ester: This compound features a trimethyl ester group, making it distinct in its reactivity and applications.
Phosphorodithioic acid, O,O-diethyl ester: This compound lacks the benzotriazinone ring, which affects its stability and reactivity.
Propiedades
Número CAS |
19724-63-1 |
|---|---|
Fórmula molecular |
C9H9N3NaO3PS2 |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
sodium;methylsulfanyl-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]phosphinate |
InChI |
InChI=1S/C9H10N3O3PS2.Na/c1-17-16(14,15)18-6-12-9(13)7-4-2-3-5-8(7)10-11-12;/h2-5H,6H2,1H3,(H,14,15);/q;+1/p-1 |
Clave InChI |
LPVMNZQWKDDVDN-UHFFFAOYSA-M |
SMILES canónico |
CSP(=O)([O-])SCN1C(=O)C2=CC=CC=C2N=N1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)



